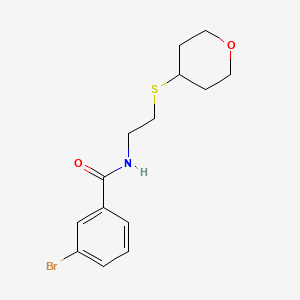![molecular formula C10H9BrN2 B2861848 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile CAS No. 1880699-96-6](/img/structure/B2861848.png)
1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile” is a chemical compound with the CAS Number: 1880699-96-6 . It has a molecular weight of 237.1 . The IUPAC name for this compound is 1- ( (3-bromopyridin-2-yl)methyl)cyclopropane-1-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2/c11-8-2-1-5-13-9 (8)6-10 (7-12)3-4-10/h1-2,5H,3-4,6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is stored at room temperature . The physical form of this compound is oil .Aplicaciones Científicas De Investigación
Synthesis of Cyclopropane Derivatives
Research indicates the utility of related bromopyridine and cyclopropane derivatives in creating cyclopropane bis-lactones through reactions with nucleophiles. This process involves a mechanism that includes double Michael addition and ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986). Similarly, the generation of cyclopropane ring products from bromo-phenylethylidenemalononitrile showcases the asymmetric reduction capabilities of cyclopropane derivatives for producing compounds with enantiomeric purity (Jing Li et al., 1999).
Cyclization Reactions
Palladium-catalyzed cyclization reactions of 3-bromopyridine derivatives with carbon monoxide and carboxylic acids demonstrate the formation of oxo-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, contributing to the field of heterocyclic chemistry and offering moderate to good yields of the cyclized products (C. Cho & J. Kim, 2008). Another study highlights the efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via a Lewis acid-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence, showcasing the potential for creating functionalized heterocycles with high yields (Dadasaheb V. Patil et al., 2011).
Development of Novel Organic Compounds
The versatility of cyclopropane derivatives extends to the synthesis of novel organic compounds. For instance, the development of chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of biologically active compounds illustrates the strategic use of the cyclopropane ring in medicinal chemistry (Yuji Kazuta et al., 2002). Additionally, the synthesis of 2-methylthioindolizine-3-carbonitriles using nitro ketene dithioacetal reveals the capacity for constructing indolizine derivatives, which could serve as key intermediates in pharmaceutical synthesis (Y. Tominaga et al., 1988).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-1-5-13-9(8)6-10(7-12)3-4-10/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZMJQDNPOYKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=C(C=CC=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

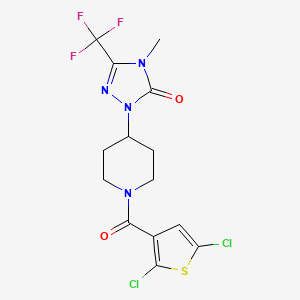
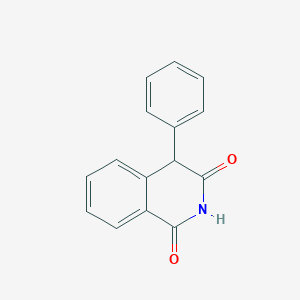
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)
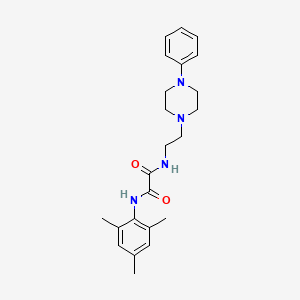
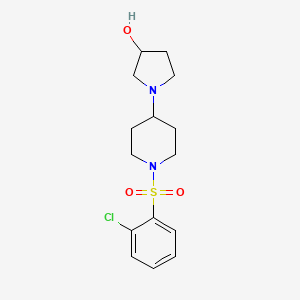
![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2861776.png)
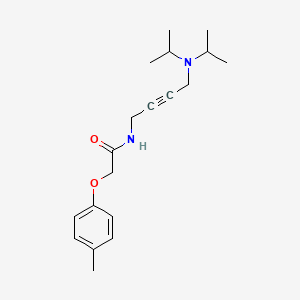
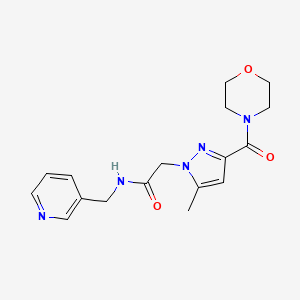
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2861781.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2861783.png)
![2-[(Benzyloxy)methyl]cyclobutan-1-ol](/img/structure/B2861785.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861787.png)
